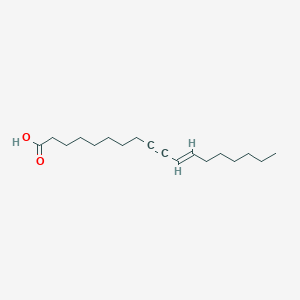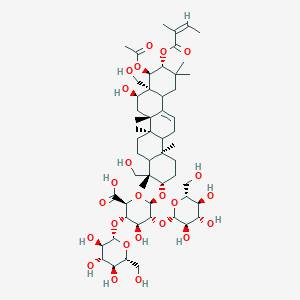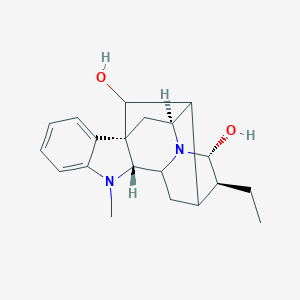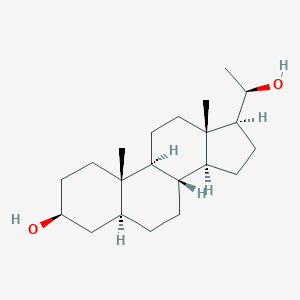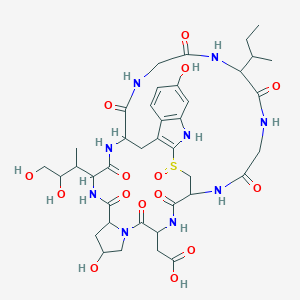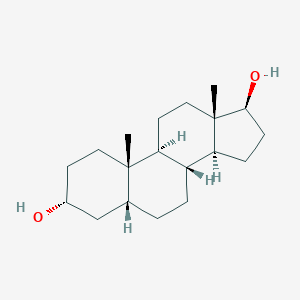
Etiocholanediol
Übersicht
Beschreibung
Es entsteht aus 5β-Dihydrotestosteron nach der 5β-Reduktion von Testosteron und wird weiter zu Etiocholanolon umgewandelt . Diese Verbindung ist Teil der Etiocholan- (5β-Androstan-) Steroidfamilie und spielt eine bedeutende Rolle in verschiedenen biologischen Prozessen.
Wissenschaftliche Forschungsanwendungen
Etiocholandiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der Steroidchemie und zur Untersuchung des Steroidstoffwechsels verwendet.
Biologie: Es dient als Biomarker für bestimmte Stoffwechselstörungen und wird hinsichtlich seiner Rolle in verschiedenen biologischen Signalwegen untersucht.
Medizin: Es werden Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu erforschen, einschließlich seiner Rolle in der Hormonersatztherapie.
Wirkmechanismus
Etiocholandiol entfaltet seine Wirkung durch Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es an Androgenrezeptoren bindet und so die Genexpression und Proteinsynthese beeinflusst. Diese Interaktion spielt eine entscheidende Rolle bei der Regulation verschiedener physiologischer Prozesse, darunter Muskelwachstum, Immunantwort und Stoffwechsel .
Wirkmechanismus
Etiocholandiol exerts its effects by interacting with specific molecular targets and pathways. It is known to bind to androgen receptors, influencing gene expression and protein synthesis. This interaction plays a crucial role in regulating various physiological processes, including muscle growth, immune response, and metabolism .
Zukünftige Richtungen
5beta-Androstane-3alpha,17beta-diol has been implicated in the regulation of gonadotropin secretion . It has also been found to have antiproliferative effects against prostate cancer cells . Future research may focus on these areas and the potential of 5beta-Androstane-3alpha,17beta-diol as a natural alternative to synthetic androgenic steroids in the treatment of muscle wasting and other conditions.
Biochemische Analyse
Cellular Effects
The cellular effects of Etiocholanediol are not well studied. It is known that it is an endogenous metabolite of testosterone , suggesting that it may play a role in processes regulated by testosterone, such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be a metabolite of testosterone , suggesting that it may exert its effects at the molecular level through mechanisms related to testosterone. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of testosterone . It is formed from 5β-dihydrotestosterone (after 5β-reduction of testosterone) and is further transformed into etiocholanolone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Etiocholandiol kann durch Reduktion von Testosteron synthetisiert werden. Der Prozess beinhaltet die 5β-Reduktion von Testosteron zur Bildung von 5β-Dihydrotestosteron, das dann weiter zu Etiocholandiol reduziert wird . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter kontrollierten Temperatur- und pH-Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Etiocholandiol erfolgt durch großtechnische Synthese unter Verwendung ähnlicher Reduktionsmethoden. Der Prozess ist auf Ausbeute und Reinheit optimiert und umfasst oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die geforderten Standards erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
Etiocholandiol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu Etiocholanolon oxidiert werden.
Reduktion: Weitere Reduktion kann zur Bildung anderer Diole führen.
Substitution: Es kann Substitutionsreaktionen an den Hydroxylgruppen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Etiocholanolon.
Reduktion: Verschiedene Diole, abhängig vom Reduktionsgrad.
Substitution: Substituierte Etiocholandiol-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3β-Etiocholanediol: Ein weiteres Isomer von Etiocholandiol mit ähnlichen Eigenschaften, aber unterschiedlichen biologischen Aktivitäten.
Androstanediol: Eine verwandte Verbindung mit ähnlicher Struktur, aber unterschiedlichen Stoffwechselwegen.
Androstenediol: Ein weiteres Steroid mit ähnlichen Funktionen, aber unterschiedlichen chemischen Eigenschaften.
Einzigartigkeit
Etiocholandiol ist aufgrund seines spezifischen Entstehungspfades aus Testosteron und seiner besonderen Rolle im Steroidstoffwechsel einzigartig. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in mehreren Bereichen machen es zu einer wertvollen Verbindung für Forschung und industrielle Zwecke .
Eigenschaften
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYJHIOYJEBSB-GCXXXECGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017857 | |
| Record name | Etiocholanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1851-23-6 | |
| Record name | 5β-Androstane-3α,17β-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etiocholanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


